Chemical Space Differentiation: Calculated Physicochemical Properties vs. Structural Analogs
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol occupies a distinct region of chemical space compared to its close analogs, which dictates its behavior in biological assays and synthetic transformations. The key differences lie in its lipophilicity (LogP) and hydrogen-bonding capacity, as compared to the carboxylic acid derivative and the 7-hydroxy isomer [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.18 |
| Comparator Or Baseline | 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: LogP is not reported but expected to be lower due to the polar carboxylic acid group |
| Quantified Difference | The target compound is significantly more lipophilic than its carboxylic acid analog. |
| Conditions | Calculated physicochemical property [1] |
Why This Matters
The higher LogP of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is crucial for applications where membrane permeability is required, such as in cell-based assays, while the more polar analog would be favored for aqueous solubility or as a precursor for amide coupling.
- [1] Chembase.cn. (n.d.). 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CBID: 250600). Retrieved from http://www.chembase.cn/molecule-250600.html View Source
